molecular formula C18H21N5O3S B2664343 1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 942010-48-2

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Cat. No. B2664343
CAS RN: 942010-48-2
M. Wt: 387.46
InChI Key: HYTKLCKMNMFIKA-UHFFFAOYSA-N
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Description

The compound “1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea” is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . These derivatives have been designed and synthesized as potential inhibitors of poly ADP-ribose polymerases (PARP-1), which are enzymes involved in DNA repair .


Synthesis Analysis

The synthesis of these derivatives involves the design and characterization of a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives . The synthesis process aims to improve the structure-activity relationships about the substituents in the hydrophobic pocket .


Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide moiety . This structure is believed to contribute to their inhibitory activity against PARP-1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride . Radical addition and cyclizations with 1,3-dicarbonyl compounds are also involved .

Scientific Research Applications

Alzheimer’s Disease (AD) Treatment

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for AD treatment . AD is characterized by cognitive decline, memory impairment, and language dysfunction. These compounds aim to increase acetylcholine levels in the brain, which can temporarily relieve symptoms and reduce memory impairment. Among the synthesized compounds, compound 6g exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development.

Poly ADP-Ribose Polymerase (PARP)-1 Inhibition

Another application involves the design of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives . These compounds act as novel and effective PARP-1 inhibitors . PARP-1 plays a crucial role in DNA repair and cell survival. Inhibiting PARP-1 can enhance the effectiveness of cancer therapies, particularly in tumors with defective DNA repair mechanisms.

properties

IUPAC Name

1-[5-(4-acetylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-15(16(25)23-10-8-22(9-11-23)13(2)24)27-18(19-12)21-17(26)20-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H2,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTKLCKMNMFIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-Acetylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

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